Computational Lipophilicity (XLogP3) Differentiation Against the N-Ethyl Analog
Computed logP values indicate that the N,N-dimethyl substitution on the pyrimidin-4-amine core reduces lipophilicity relative to the N-ethyl analog. The target compound has a PubChem-computed XLogP3 of 1.6, while the N-ethyl congener (CAS 2415491-86-8) has an XLogP3 of 2.0 [1][2]. This difference of 0.4 log units translates to a roughly 2.5-fold lower predicted octanol-water partition coefficient, which in turn suggests superior aqueous solubility and potentially better suitability for in vitro assay conditions requiring DMSO concentrations below 0.1% (v/v).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; Molecular weight = 299.38 g/mol; H-bond acceptors = 7; H-bond donors = 0; Rotatable bonds = 5 |
| Comparator Or Baseline | N-Ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2415491-86-8): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = -0.4 (target compound less lipophilic) |
| Conditions | PubChem XLogP3 algorithm (version 3.0), based on atom-type contributions and corrected for intramolecular interactions. |
Why This Matters
Lower lipophilicity reduces non-specific binding in biochemical assays and improves aqueous solubility, directly impacting the robustness of dose-response experiments.
- [1] PubChem. N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine. Computed Properties section. CID: 156590315. View Source
- [2] PubChem. N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine. Computed Properties section. CID: 156590316. View Source
